molecular formula C8H9N3OS B3144585 4-Methoxy-1,3-benzothiazole-2,7-diamine CAS No. 554420-45-0

4-Methoxy-1,3-benzothiazole-2,7-diamine

Cat. No. B3144585
M. Wt: 195.24 g/mol
InChI Key: BWRWTGMVDUJALO-UHFFFAOYSA-N
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Patent
US06713499B2

Procedure details

To a suspension of 4.28 g (16.9 mmol) (7-amino-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester in 100 ml dioxane and 50 ml ethylene glycol was added 100 ml 5 N NaOH and the mixture was heated at 100° C. for 16 h. After cooling to room temperature, the reaction mixture was concentrated in vacuo and the residue diluted with 300 ml tetrahydrofuran and stirred for 10 minutes. The mixture was filtered and the filtrate concentrated in vactio. The residue was triturated in ether to afford 2.73 g (83%) 4-methoxy-benzothiazole-2,7-diamine as a brown solid. ES-MS m/e (%): 196 (M+H+, 100). b) 4-Methoxy-N7,N7-dimethyl-benzothiazole-2,7-diamine
Name
(7-amino-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)[NH:4][C:5]1[S:6][C:7]2[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([O:15][CH3:16])[C:8]=2[N:9]=1.[OH-].[Na+]>O1CCOCC1.C(O)CO>[CH3:16][O:15][C:10]1[C:8]2[N:9]=[C:5]([NH2:4])[S:6][C:7]=2[C:13]([NH2:14])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
(7-amino-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester
Quantity
4.28 g
Type
reactant
Smiles
COC(NC=1SC2=C(N1)C(=CC=C2N)OC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with 300 ml tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vactio
CUSTOM
Type
CUSTOM
Details
The residue was triturated in ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(C2=C1N=C(S2)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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